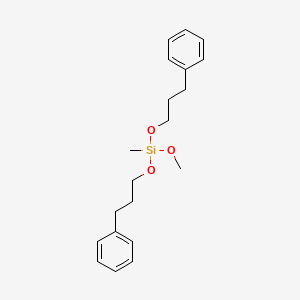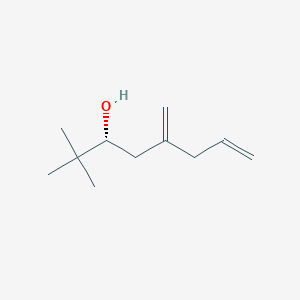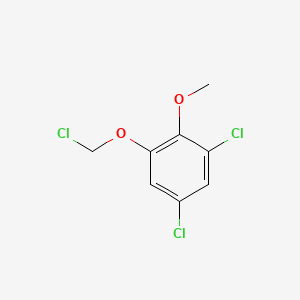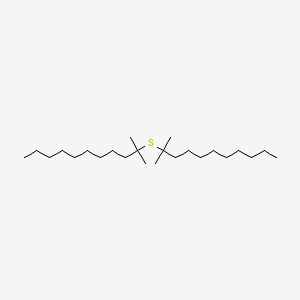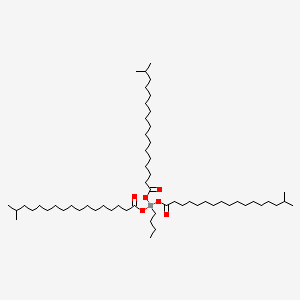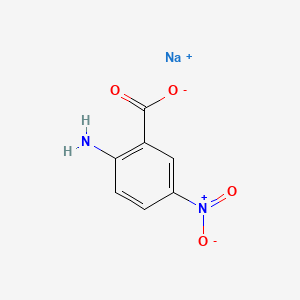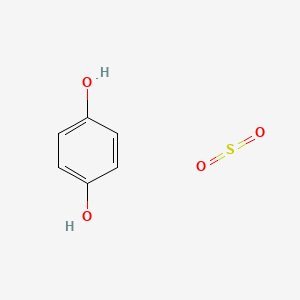
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14ClFO3 It is a derivative of phenoxybutanoate, characterized by the presence of a chloro and fluoro substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate typically involves the reaction of 4-chloro-2-fluorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxybutanoates.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets. The compound may exert its effects by modulating biochemical pathways, leading to desired therapeutic or industrial outcomes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate can be compared with other phenoxybutanoate derivatives, such as:
- Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate
- Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate
- Ethyl 4-(4-chloro-2-methyl-phenoxy)butanoate
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique combination of chloro and fluoro substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H14ClFO3 |
|---|---|
Molekulargewicht |
260.69 g/mol |
IUPAC-Name |
ethyl 4-(4-chloro-2-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
ZKXBGAXUGICZLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


